

In-depth Technical Guide: VU0404251, a Selective M5 Positive Allosteric Modulator

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Compound of Interest

Compound Name: VU0404251

Cat. No.: B611741

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For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0404251 is a potent and selective positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine receptor. As a member of a novel class of M5-preferring compounds, it offers a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of the M5 receptor. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of **VU0404251**, including detailed experimental methodologies and a review of the relevant signaling pathways. The information presented herein is intended to support further research and drug development efforts targeting the M5 receptor for various therapeutic indications.

Chemical Structure and Properties

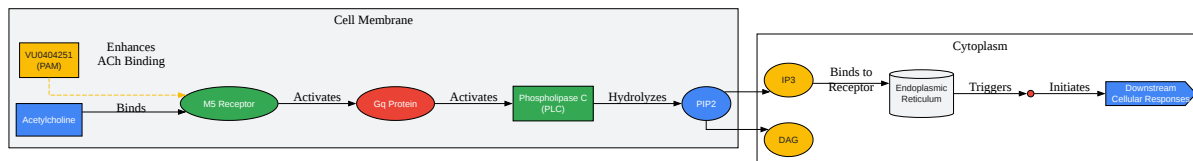
VU0404251, with the IUPAC name N-(3-chloro-4-fluorophenyl)-1,5-dimethyl-6-oxo-2-phenyl-1,6-dihydropyridine-3-carboxamide, is a synthetic small molecule. Its chemical identifiers and key properties are summarized in the table below.

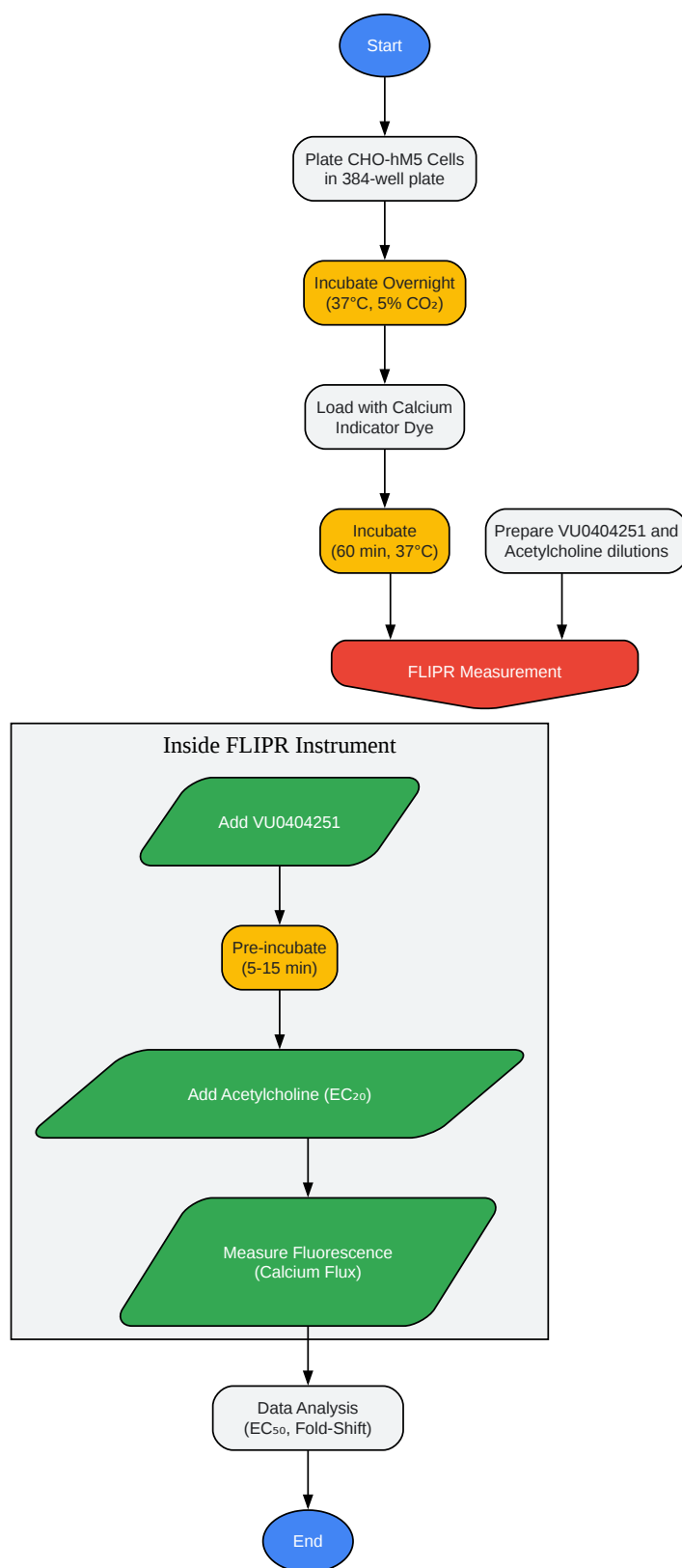
Property	Value
IUPAC Name	N-(3-chloro-4-fluorophenyl)-1,5-dimethyl-6-oxo-2-phenyl-1,6-dihydropyridine-3-carboxamide
SMILES	<chem>Cc1c(c(=O)n(C)c(c1)c2ccccc2)C(=O)Nc3ccc(c(c3)Cl)F</chem>
Molecular Formula	C20H16ClFN2O2
Molecular Weight	386.8 g/mol

Mechanism of Action and Signaling Pathway

VU0404251 functions as a positive allosteric modulator of the M5 muscarinic acetylcholine receptor. This means it does not directly activate the receptor but rather enhances the affinity and/or efficacy of the endogenous ligand, acetylcholine (ACh). The M5 receptor is a G-protein coupled receptor (GPCR) that preferentially couples to the Gq family of G proteins.

Upon binding of acetylcholine, the M5 receptor undergoes a conformational change, activating the Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm. The resulting increase in intracellular calcium concentration triggers a cascade of downstream cellular responses.





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